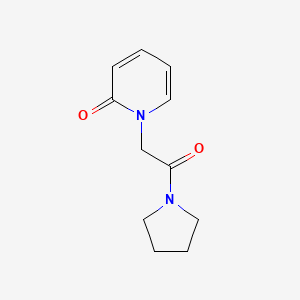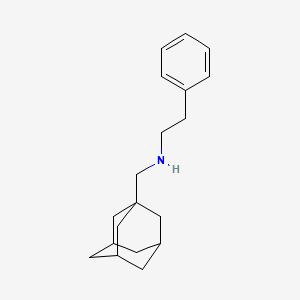
1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one, also known as OP-1, is a synthetic compound that has gained interest in the scientific community due to its potential as a therapeutic agent. OP-1 belongs to the class of pyridone derivatives and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one exerts its effects by binding to and inhibiting the activity of various enzymes and proteins involved in cellular signaling pathways. Specifically, 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one has been shown to inhibit the activity of protein kinase C, which plays a critical role in regulating cell growth and differentiation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one has been shown to have various other biochemical and physiological effects. Studies have shown that 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one may have potential as a treatment for neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one in lab experiments is its high potency and specificity for its target enzymes and proteins. Additionally, 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one. One area of interest is the development of novel formulations of 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one that can improve its bioavailability and reduce its toxicity. Additionally, further studies are needed to fully elucidate the mechanisms underlying 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one's anti-cancer and neuroprotective effects. Finally, there is potential for the use of 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one as a therapeutic agent for other diseases beyond cancer and neurological disorders.
Synthesemethoden
The synthesis of 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one involves the reaction of 2-pyridone with 2-bromoacetyl pyrrolidine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one as a white solid.
Wissenschaftliche Forschungsanwendungen
1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one has been extensively researched for its potential as an anti-cancer agent. Studies have shown that 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one can induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. Additionally, 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one has been shown to inhibit the growth and metastasis of cancer cells by targeting various signaling pathways involved in cancer progression.
Eigenschaften
IUPAC Name |
1-(2-oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-10-5-1-2-8-13(10)9-11(15)12-6-3-4-7-12/h1-2,5,8H,3-4,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYXXXSFHBLYEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7499543.png)



![1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7499567.png)

![N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7499586.png)
![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate](/img/structure/B7499596.png)
![N-[4-[[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7499601.png)

![7-(3-chloro-4-ethoxyphenyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7499623.png)

![[4-[(2-Methylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499628.png)
